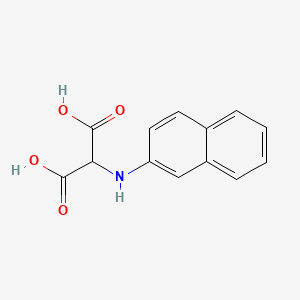

2-(Naphthalen-2-ylamino)propanedioic acid

Description

2-(Naphthalen-2-ylamino)propanedioic acid is a synthetic organic compound characterized by a propanedioic acid backbone (two carboxylic acid groups attached to a central carbon atom) substituted with a naphthalen-2-ylamino group (-NH-C₁₀H₇).

Properties

CAS No. |

6304-95-6 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

2-(naphthalen-2-ylamino)propanedioic acid |

InChI |

InChI=1S/C13H11NO4/c15-12(16)11(13(17)18)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,14H,(H,15,16)(H,17,18) |

InChI Key |

IWMBSZFOVOGAKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylamino)propanedioic acid typically involves the reaction of naphthylamine with malonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Naphthylamine} + \text{Malonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)propanedioic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

Chemistry

(S)-2-(Naphthalen-2-ylamino)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the creation of complex organic molecules and functionalized derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to products like naphthoquinone derivatives and substituted naphthalenes.

Biology

Research has indicated that this compound possesses significant biological activities. Studies have explored its potential as an antimicrobial agent, showing effectiveness against various pathogens. For example, derivatives of naphthalene compounds have demonstrated activity against resistant strains like MRSA . Additionally, its antioxidant properties contribute to its potential therapeutic applications.

Medicine

In medicinal chemistry, (S)-2-(Naphthalen-2-ylamino)propanoic acid is investigated for its role as a therapeutic agent. It has been studied for anticancer properties, with research highlighting its efficacy against glioblastoma cells . The compound's mechanism involves interaction with specific molecular targets that modulate enzyme activity related to microbial growth and cancer proliferation.

Anticancer Activity

A study focusing on naphthyl compounds indicated that specific derivatives exhibited moderate glioblastoma activity at concentrations around 10 μg/mL. The structural variations in these compounds were linked to their enhanced transportability and activity compared to similar structures .

Antimicrobial Efficacy

Another investigation into the antimicrobial properties of naphthalene derivatives revealed that compounds with specific substitutions showed greater antibacterial activity against clinical strains than their counterparts without such modifications. This highlights the importance of structural characteristics in determining biological efficacy .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylamino)propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(Naphthalen-2-ylamino)propanedioic acid with structurally related compounds from the evidence, focusing on molecular features, synthesis, and applications.

Structural Analogs

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Diversity: The target compound’s naphthalen-2-ylamino group distinguishes it from analogs with sulfonamido (), acetamido (), or methoxynaphthyl () substituents.

Physicochemical Properties

Biological Activity

2-(Naphthalen-2-ylamino)propanedioic acid, also known as naphthyl amino propanedioic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 6304-95-6

- Molecular Formula: C12H11N1O4

- Molecular Weight: 233.23 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound exhibits:

- Inhibition of Kinases: It has been identified as a potential inhibitor of serine/threonine kinases, particularly CK2 (Casein Kinase 2), which is implicated in numerous cellular processes including cell proliferation and survival. Studies have shown that derivatives of this compound can significantly inhibit CK2 activity, leading to reduced viability in cancer cell lines .

- Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role .

Biological Activity

The biological activities attributed to this compound include:

-

Anticancer Activity:

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against clear cell renal cell carcinoma (786-O) and demonstrated significant reductions in cell viability .

- A comparative study indicated that modifications in the naphthalene ring structure can enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

- Antimicrobial Activity:

- Neuroprotective Effects:

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.